2-Allylbenzylalcohol

Description

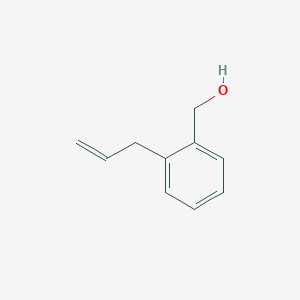

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-prop-2-enylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7,11H,1,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHICZLAJAPAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415678 | |

| Record name | 2-Allylbenzylalcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84801-07-0 | |

| Record name | 2-Allylbenzylalcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(prop-2-en-1-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Allylbenzylalcohol and Its Analogues

Convergent and Linear Synthetic Strategies

Multi-Step Approaches to 2-Allylbenzylalcohol

A common and logical multi-step linear synthesis of this compound involves the application of a Grignard reaction, a premier method for carbon-carbon bond formation. organicchemistrytutor.com A plausible pathway begins with the allylation of a suitable benzaldehyde (B42025) derivative. For instance, 2-bromobenzaldehyde (B122850) can be reacted with an allyl magnesium halide (a Grignard reagent) to form (2-bromophenyl)(prop-2-en-1-yl)methanol. Subsequent removal of the bromine atom, for example, via catalytic hydrogenation, would yield the target molecule, this compound.

Alternatively, a synthesis could commence from benzyl (B1604629) alcohol itself. The alcohol would first be oxidized to the corresponding aldehyde. organicchemistrytutor.com This aldehyde could then undergo a Grignard reaction with an appropriate reagent to introduce the allyl group, followed by a final protonation step to yield the desired alcohol. organicchemistrytutor.com This sequence of oxidation followed by a Grignard reaction is a recurring pattern in the synthesis of complex alcohols. organicchemistrytutor.com

A representative linear synthesis is outlined below:

Table 1: Plausible Linear Synthetic Route for this compound This table is for illustrative purposes and specific yields may vary based on reaction conditions.

| Step | Reaction | Starting Material | Reagents | Intermediate/Product | Plausible Yield |

|---|---|---|---|---|---|

| 1 | Grignard Reaction | 2-Bromobenzaldehyde | 1. Allylmagnesium bromide in THF 2. H₃O⁺ (workup) | (2-Bromophenyl)(prop-2-en-1-yl)methanol | ~70-85% |

| 2 | Debromination | (2-Bromophenyl)(prop-2-en-1-yl)methanol | H₂, Pd/C, Base (e.g., Et₃N) | This compound | ~80-95% |

Atom Economy Considerations in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. libretexts.orgprimescholars.com The calculation is typically expressed as a percentage:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com

Reactions with high atom economy are considered "greener" because they generate less waste. primescholars.com Addition reactions, for example, have the potential for 100% atom economy as all reactant atoms are incorporated into the single product. libretexts.org In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. kccollege.ac.in

Considering the synthesis of 1-bromobutane (B133212) from 1-butanol, NaBr, and H₂SO₄, a significant portion of the reactant mass ends up in the byproducts NaHSO₄ and H₂O, leading to a low atom economy. scranton.edu For the synthesis of this compound via the Grignard route described previously, the atom economy must account for all reactants used. In the first step, the reaction of 2-bromobenzaldehyde with allylmagnesium bromide produces the desired alcohol and a magnesium salt byproduct after workup. The second step, a catalytic debromination, is generally more atom-economical.

Table 2: Theoretical Atom Economy Calculation for Step 1 (Grignard Reaction) Calculation based on the primary reactants forming the initial adduct, before workup.

| Component | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Desired Product (Adduct) | C₁₀H₁₁BrOMg | ~243.40 |

| Reactant 1: 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 |

| Reactant 2: Allylmagnesium bromide | C₃H₅BrMg | 145.29 |

| Total Reactant Mass | 330.31 | |

| Percent Atom Economy | (243.40 / 330.31) * 100 ≈ 73.7% |

Note: This calculation does not include solvents or workup reagents, which would be considered in a more comprehensive process mass intensity analysis.

Modern Reaction Technologies in Synthesis

To overcome the limitations of traditional batch processing, such as long reaction times and safety concerns with exothermic reactions, modern technologies like flow chemistry, microwave irradiation, and ultrasound assistance are increasingly employed. These methods can enhance productivity, improve yields, and increase safety.

Flow Chemistry Approaches for Enhanced Productivity

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over batch processing. beilstein-journals.org The high surface-area-to-volume ratio in microreactors allows for superior heat transfer and precise temperature control, enabling reactions to be run safely at elevated temperatures and pressures. beilstein-journals.orgresearchgate.net This can dramatically reduce reaction times from hours to minutes or even seconds. tubitak.gov.tr

For example, the Swern oxidation of benzyl alcohol to benzaldehyde, a reaction often requiring temperatures of -70°C in batch, was successfully performed at 15°C in a continuous flow microreactor system, achieving an 84.7% yield with a residence time measured in milliseconds. tubitak.gov.tr Similarly, other oxidations and aldol (B89426) reactions have shown marked increases in rate and yield when transferred from batch to flow. beilstein-journals.org While specific studies on the flow synthesis of this compound are not prominent, the successful application of this technology to analogous transformations, such as the oxidation of various benzyl alcohols and the synthesis of complex molecules, demonstrates its high potential for enhancing the productivity of its synthesis. researchgate.netacs.org

Microwave and Ultrasound Assisted Synthesis

Microwave-Assisted Synthesis utilizes microwave energy to rapidly and intensely heat polar substances. rasayanjournal.co.in This technique can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and improving yields. rasayanjournal.co.incem.com Microwave-assisted synthesis has been successfully applied to a wide range of organic transformations, including the oxidation of benzyl alcohols, hydrolysis of benzyl chloride, and the synthesis of various N-heterocycles. rasayanjournal.co.inacs.org For instance, the oxidation of benzyl alcohols has been achieved in 1-8 minutes with yields of 70-92% under microwave irradiation. rasayanjournal.co.in A solvent-free, microwave-assisted synthesis of quinazolinones from benzyl alcohol derivatives also demonstrated high yields in just 2 hours. nih.gov These examples highlight the potential for microwave assistance to significantly expedite the synthesis of this compound and its analogues.

Ultrasound-Assisted Synthesis employs high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. nih.gov This process generates localized hotspots with extreme temperatures and pressures, which can enhance reaction rates and yields. nih.gov This green chemistry approach has been used for the synthesis of various heterocyclic compounds and substituted alcohols, often in aqueous media and without the need for catalysts. nih.govdntb.gov.uaresearchgate.net For example, a four-component synthesis of dihydroquinolines in water under ultrasonic irradiation was completed in 1 hour with a 96% yield, compared to 4 hours and an 80% yield under silent conditions. nih.gov The application of ultrasound could offer a rapid and efficient pathway for the synthesis of this compound, aligning with green chemistry principles.

Green Chemistry Principles in this compound Production

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk The production of this compound can be made more sustainable by adhering to these principles.

Key considerations for a greener synthesis of this compound include:

Atom Economy: As discussed, designing a synthetic route that maximizes the incorporation of reactant atoms into the final product is crucial. libretexts.org Addition and rearrangement reactions are inherently superior to substitution and elimination reactions in this regard.

Use of Safer Solvents and Reagents: Traditional syntheses often use hazardous solvents and harsh reagents, such as chromium(VI) for oxidations. acs.org A greener approach to the synthesis of this compound would prioritize the use of benign solvents like water or ethanol (B145695) and replace stoichiometric oxidants with catalytic systems using cleaner oxidants like O₂ or H₂O₂. acs.orgmdpi.com For instance, the reduction of aldehydes to alcohols can be performed using sodium borohydride (B1222165) in water, a much greener alternative to other reducing agents. mdpi.com

Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. core.ac.uk The development of recyclable catalysts, such as oligomeric TEMPO for alcohol oxidation, is a key area of green chemistry research. acs.org

Use of Renewable Feedstocks: While many starting materials are derived from petrochemicals, exploring routes from renewable sources is a primary goal of green chemistry. core.ac.uk For example, benzaldehyde can be obtained from natural sources like cinnamon oil, providing a greener starting point for certain syntheses. mdpi.com

By integrating these principles, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible.

Waste Prevention and Minimization in Synthesis

A primary goal in the green synthesis of this compound is the prevention and minimization of waste. This is often evaluated using metrics like atom economy, which calculates the amount of starting materials that are incorporated into the final desired product. Reactions with high atom economy are more efficient and generate less waste.

Traditional multi-step syntheses can have low atom economy, producing significant waste. For instance, a synthesis of this compound could involve the reduction of 2-allylbenzoic acid. While effective, this can generate byproducts. A more direct, one-pot synthesis of a related compound, 2-allylbenzylchloride, from 2-allylbenzyl alcohol highlights a move towards more efficient processes that reduce intermediate separation steps and potential for waste generation.

Catalysis is a cornerstone of waste prevention in chemical synthesis. Catalysts enhance reaction efficiency, leading to fewer byproducts and reduced waste. The use of heterogeneous catalysts, which are in a different phase from the reactants, is particularly advantageous as they can be easily separated and recycled, further minimizing waste. For example, the development of novel catalysts, including those based on non-toxic metals or bio-inspired frameworks, is a key area of research to reduce the environmental impact of chemical processes. These advanced catalysts can operate under milder conditions, lowering energy consumption and reducing the formation of unwanted byproducts.

The choice of reagents also significantly impacts waste generation. Stoichiometric reagents, which are consumed in the reaction, contribute to lower atom economy. Replacing these with catalytic alternatives is a key strategy for waste reduction. For example, in reactions like the Mitsunobu reaction, which can be used for certain transformations, the generation of phosphine (B1218219) oxide byproduct is a significant drawback. Research into alternatives that avoid such byproducts is ongoing.

The following table summarizes different synthetic strategies and their implications for waste prevention, using atom economy as a key metric.

| Synthetic Approach | Key Features | Impact on Waste Generation | Atom Economy |

| Traditional Multi-Step Synthesis | Involves multiple reaction and purification steps. | Higher potential for waste generation at each step. | Often lower. |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor. | Reduces the need for separation of intermediates, minimizing solvent and material loss. | Generally higher than multi-step syntheses. |

| Catalytic Methods | Employs catalysts to increase reaction efficiency and selectivity. | Reduces byproducts and allows for catalyst recycling, significantly lowering waste. | Can be very high, approaching 100% in ideal cases. |

| Use of Supported Reagents | Reagents are immobilized on a solid support. | Facilitates easy separation and reuse of reagents, minimizing waste. | Improves overall process efficiency and reduces waste streams. |

Utilization of Safer Solvents and Auxiliaries

The selection of solvents and auxiliary substances is critical in green chemistry. Many traditional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. The ideal green solvent is non-toxic, readily available, and easily recycled. Water is an excellent example of a green solvent, and carrying out reactions in aqueous media is a key goal.

In the context of synthesizing this compound and its analogues, research is focused on replacing hazardous solvents with safer alternatives. For instance, "click chemistry" reactions are noted for their ability to be carried out under simple conditions, often using water or other benign solvents that are easily removed.

The development of catalyst systems that function efficiently in green solvents is an active area of research. For example, some catalytic processes have been developed that utilize non-toxic solvents, contributing to lower waste generation and a reduced environmental footprint.

The table below provides a comparison of different solvent types and their environmental impact.

| Solvent Type | Examples | Advantages | Disadvantages | Green Chemistry Rating |

| Conventional Organic Solvents | Dichloromethane, Toluene (B28343), Diethyl ether | High solvency for many organic compounds. | Often toxic, volatile, and flammable. | Poor |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | High boiling points and good solvating power. | Can be difficult to remove and may have toxicity concerns. | Moderate |

| Protic Solvents | Water, Ethanol, Methanol | Generally low toxicity and environmental impact. Water is particularly benign. | May have limited solubility for nonpolar reactants. | Good to Excellent |

| Supercritical Fluids | Supercritical CO2 | Non-toxic, non-flammable, and easily removed. | Requires high pressure equipment. | Excellent |

Renewable Feedstock Integration

The use of renewable feedstocks is a fundamental principle of green chemistry, aiming to shift away from fossil fuel-based starting materials. Lignocellulosic biomass, derived from sources like wood and agricultural waste, is a promising renewable alternative for the production of valuable chemicals.

Through processes like acid-catalyzed dehydration, carbohydrates from biomass can be converted into key chemical intermediates such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). These platform molecules can then be further transformed into a wide range of chemicals, potentially including precursors for this compound and its analogues. For example, research has demonstrated the conversion of cellulosic waste into valuable chemicals using acid catalysts under hydrothermal conditions.

The integration of biorenewable feedstocks into the synthesis of aromatic compounds is an area of active development. While direct synthesis of this compound from biomass is still a developing field, the principles of using renewable starting materials are being applied to create a more sustainable chemical industry.

| Feedstock Type | Source | Advantages | Challenges |

| Fossil Fuels | Petroleum, Natural Gas, Coal | Well-established infrastructure and chemical transformations. | Non-renewable, contributes to greenhouse gas emissions. |

| Lignocellulosic Biomass | Agricultural residues, forestry waste, dedicated energy crops | Renewable, abundant, and can be carbon-neutral. | Complex structure requires significant processing to break down into useful chemical intermediates. |

| Carbohydrates | Sugars, Starch | Readily available from various plant sources. | Conversion to aromatic compounds can be multi-step and require specific catalytic systems. |

| Oils and Fats | Plant and animal-based oils | Can be converted into a variety of chemical products. | Competes with food production, and processing can be energy-intensive. |

Energy Efficiency in Synthetic Protocols

Improving the energy efficiency of chemical reactions is another key aspect of green chemistry. This involves designing processes that can be conducted at ambient temperature and pressure, thereby reducing the energy input required.

Catalysis plays a crucial role in enhancing energy efficiency. By lowering the activation energy of a reaction, catalysts allow processes to occur under milder conditions, which translates to significant energy savings. For example, the development of novel catalysts has enabled reactions to be performed at or near ambient conditions, reducing reliance on energy-intensive processes.

The use of alternative energy sources, such as microwave irradiation or sonication, can also improve energy efficiency by providing targeted energy to the reaction, often leading to shorter reaction times and higher yields. Photocatalysis, which utilizes light to drive chemical reactions, offers a sustainable approach by harnessing renewable solar energy.

The table below outlines various approaches to improving energy efficiency in chemical synthesis.

| Method | Description | Advantages | Considerations |

| Catalysis | Using catalysts to lower the activation energy of reactions. | Enables reactions at lower temperatures and pressures, saving energy. | Catalyst cost, stability, and recyclability are important factors. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Rapid and uniform heating can lead to shorter reaction times and increased yields. | Requires specialized microwave reactors. |

| Sonochemistry | Using ultrasound to induce cavitation and accelerate reactions. | Can enhance reaction rates and yields, often at lower temperatures. | The effects of sonication can be complex and reaction-specific. |

| Photocatalysis | Using light-activated catalysts to drive reactions. | Can utilize renewable solar energy, reducing reliance on fossil fuels. | Requires photoreactors and catalysts that are active in the desired light spectrum. |

| Continuous Flow Chemistry | Performing reactions in a continuous stream rather than in batches. | Offers better heat and mass transfer, leading to improved control and efficiency. | Requires specialized flow reactors and pumps. |

Elucidation of Reaction Mechanisms and Pathways Involving 2 Allylbenzylalcohol

Allylic Rearrangements and Their Mechanistic Variants

An allylic rearrangement is a characteristic reaction of allyl compounds where a double bond shifts to an adjacent carbon atom. In the context of 2-allylbenzyl alcohol, the proximity of the benzyl (B1604629) and allyl functionalities creates a unique substrate for these transformations. Such rearrangements, also known as allylic shifts, are significant because they can lead to the formation of isomeric products. The transition state for these reactions involves an allyl intermediate. These shifts can proceed through different mechanistic variants, primarily the S(_N)1' and S(_N)2' pathways.

The S(_N)1' and S(_N)2' mechanisms are variants of the more common S(_N)1 and S(_N)2 reactions, distinguished by the nucleophilic attack occurring at the γ-carbon (the terminal carbon of the allyl group) instead of the α-carbon directly bonded to the leaving group. This results in a "shift" of the double bond and the formation of a rearranged product.

The S(_N)1' mechanism is a two-step process analogous to the S(_N)1 reaction. In the case of 2-allylbenzyl alcohol, under acidic conditions, the hydroxyl group is first protonated to form a good leaving group, water. The departure of the leaving group generates a resonance-stabilized carbocation. The positive charge is delocalized across the benzylic position and the terminal carbon of the former allyl group. A nucleophile can then attack at this terminal carbon, leading to the S(_N)1' product.

The S(_N)2' mechanism is a concerted, single-step process. The nucleophile attacks the γ-carbon of the allyl group, which concurrently causes the π-electrons of the double bond to shift and displace the leaving group from the α-carbon. This pathway is more likely when the allyl compound is sterically unhindered and a strong nucleophile is used. Allylic shifts tend to become the dominant pathway when there is significant steric hindrance at the α-position, which would retard a direct S(_N)2 attack. The competition between the direct S(_N)2 pathway and the rearranged S(_N)2' pathway is influenced by the substrate's structure, the nucleophile's strength, and the leaving group's ability.

A comparative table of S(_N)1' and S(_N)2' mechanisms is provided below.

Table 1: Comparison of SN1' and SN2' Mechanisms

| Characteristic | SN1' Mechanism | SN2' Mechanism |

|---|---|---|

| Number of Steps | Two steps | One step (concerted) |

| Intermediate | Resonance-stabilized carbocation | Transition state only |

| Rate Law | Unimolecular: Rate = k[Substrate] | Bimolecular: Rate = k[Substrate][Nucleophile] |

| Nucleophile Requirement | Weak nucleophiles are effective (e.g., H2O, ROH) | Strong nucleophiles are required |

| Favored by | Sterically hindered substrates, good leaving groups, polar protic solvents | Sterically unhindered substrates, strong nucleophiles |

The stereochemistry of allylic rearrangements is a critical aspect of these reactions. In S(_N)1'-type reactions, the formation of a planar, achiral carbocation intermediate allows the nucleophile to attack from either face. This generally leads to a mixture of enantiomers, resulting in partial or complete racemization if the carbon being attacked becomes a new stereocenter.

In contrast, S(_N)2' reactions can exhibit high stereoselectivity. The geometry of the transition state dictates the stereochemical outcome. The reaction often proceeds via a syn or anti pathway, where the nucleophile attacks from the same side (syn) or the opposite side (anti) with respect to the leaving group. The relative orientation of the substituents on the allylic framework influences which pathway is favored, allowing for potential control over the product's stereochemistry. Certain -sigmatropic rearrangements, which are related allylic shifts, are known to proceed with a high degree of stereochemical information transfer through an ordered, cyclic transition state.

S<sub>N</sub>1' and S<sub>N</sub>2' Mechanisms in Allylbenzyl Systems

Nucleophilic Substitution Reactions

Beyond allylic rearrangements, 2-allylbenzyl alcohol can undergo classical nucleophilic substitution reactions at the benzylic carbon. The benzylic position is highly reactive towards both S(_N)1 and S(_N)2 mechanisms due to the ability of the adjacent phenyl ring to stabilize both carbocation intermediates and transition states.

The S(_N)1 (Substitution Nucleophilic Unimolecular) reaction is a stepwise mechanism that involves the formation of a carbocation intermediate. For an alcohol like 2-allylbenzyl alcohol, the reaction must be carried out under acidic conditions to protonate the hydroxyl group, converting it into water, which is an excellent leaving group.

The rate-determining step is the subsequent dissociation of the C-O bond to form a carbocation. The carbocation derived from 2-allylbenzyl alcohol is particularly stable because the positive charge is delocalized by resonance over both the benzene (B151609) ring and the allyl group. This high stability greatly facilitates the S(_N)1 pathway. The order of reactivity for substrates in S(_N)1 reactions is generally Benzyl, Allyl > 3° > 2° > 1°. Once formed, the planar carbocation is rapidly attacked by a nucleophile from either face, typically leading to a racemic or nearly racemic mixture of products if the benzylic carbon is a stereocenter.

Table 2: Factors Favoring SN1 Reactions

| Factor | Description for 2-Allylbenzyl Systems | Reference |

|---|---|---|

| Substrate Structure | Benzylic and allylic systems form highly stable carbocations, strongly favoring the SN1 pathway. | |

| Leaving Group | A good leaving group is required. For alcohols, the OH group must be protonated to H2O+ under acidic conditions. | |

| Nucleophile | Weak, neutral nucleophiles (e.g., water, alcohols) are typical, as the nucleophile is not involved in the rate-determining step. | |

| Solvent | Polar protic solvents (e.g., water, ethanol) are favored as they stabilize the carbocation intermediate and the leaving group through solvation. |

The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where bond-forming and bond-breaking occur simultaneously. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a process known as "backside attack". This leads to a pentacoordinate transition state with a trigonal bipyramidal geometry.

A key feature of the S(_N)2 mechanism is the inversion of stereochemistry at the reaction center, often called Walden inversion. While benzylic systems can undergo S(_N)2 reactions, the rate is highly dependent on steric hindrance. For 2-allylbenzyl alcohol, the substituents on the benzene ring and the allyl group itself could influence the accessibility of the benzylic carbon. However, the enhanced reactivity of benzylic substrates in S(_N)2 reactions, known as the "benzylic effect," is well-documented. Computational studies suggest this enhanced reactivity stems from a combination of π-system delocalization and favorable electrostatic interactions that stabilize the transition state.

S<sub>N</sub>1 Mechanism and Carbocation Intermediates

Elimination Reactions (E1, E2) Competing Pathways

Elimination reactions often compete with nucleophilic substitution. For alcohols, these reactions involve the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon to form an alkene, a process known as dehydration. Dehydration typically requires a strong acid and high temperatures. The reaction can proceed through either an E1 or E2 mechanism.

The E1 (Elimination Unimolecular) mechanism proceeds via the same resonance-stabilized carbocation intermediate as the S(_N)1 reaction. After the carbocation is formed, a weak base (which can be a solvent molecule or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the positive charge, forming a double bond. Given that E1 and S(_N)1 reactions share a common intermediate, they are often competing processes.

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from the β-carbon at the same time the leaving group departs. This pathway requires a strong base. For primary alcohols, dehydration is more likely to follow an E2-like mechanism, as the formation of a primary carbocation is highly unfavorable. The transition state requires a specific geometry, typically an anti-periplanar arrangement of the proton being removed and the leaving group.

For 2-allylbenzyl alcohol, elimination could potentially lead to a conjugated system of double bonds, which would be a thermodynamically favorable outcome. The choice between substitution and elimination is often controlled by the reaction conditions; high temperatures and the use of strong, non-nucleophilic bases favor elimination.

Stereoselectivity in E2 Reactions

Oxidative Transformations of the Alcohol Moiety

The primary alcohol group of 2-allylbenzylalcohol is susceptible to oxidation, yielding either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions.

The selective oxidation of primary alcohols is a fundamental transformation in organic synthesis. The oxidation can be stopped at the aldehyde stage or carried through to the carboxylic acid.

Oxidation to Aldehydes : "Weak" or controlled oxidizing agents are required to convert primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) are commonly used for this transformation under anhydrous conditions. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is another mild method for preparing aldehydes from primary alcohols. These methods are effective for oxidizing benzylic and allylic alcohols.

Oxidation to Carboxylic Acids : "Strong" oxidizing agents are capable of oxidizing primary alcohols directly to carboxylic acids. Potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), are classic reagents for this purpose. Another effective reagent is Pyridinium Dichromate (PDC) when used in a polar solvent like dimethylformamide (DMF).

| Target Product | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| 2-Allylbenzaldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | |

| 2-Allylbenzaldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂ | |

| 2-Allylbenzaldehyde | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, low temp | |

| 2-Allylbenzoic acid | Potassium Permanganate (KMnO₄) | Basic, then acidic workup | |

| 2-Allylbenzoic acid | Jones Reagent (CrO₃, H₂SO₄) | Acetone | |

| 2-Allylbenzoic acid | Pyridinium Dichromate (PDC) | DMF |

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent widely employed for the oxidation of alcohols to their corresponding carbonyl compounds. It is particularly useful due to its high selectivity and mild reaction conditions, often being used as a solution in dimethyl sulfoxide (DMSO).

The oxidation of an alcohol by IBX is proposed to proceed via a "hypervalent twist" mechanism. The key steps are:

Ligand Exchange : The alcohol substrate first undergoes a ligand exchange with the hydroxyl group on the IBX molecule.

Hypervalent Twist : This is the rate-determining step. A conformational rearrangement, or "twist," occurs to move the oxygen atom of the alkoxy group into the correct plane for a concerted elimination. This movement is necessary to achieve a five-membered cyclic transition state. The driving force for this twist is the steric repulsion between the protons of the alkoxy group and the ortho-hydrogen on the aromatic ring of IBX.

Elimination : A concerted elimination reaction then takes place from this transition state, yielding the aldehyde (or ketone) product, water, and 2-iodosobenzoic acid (IBA).

This mechanism explains why sterically larger alcohols often react faster than smaller ones, as the increased steric hindrance accelerates the rate-limiting twist step.

Selective Oxidation to Aldehydes and Carboxylic Acids

Cyclization Reactions and Rearrangements

The presence of both an allyl group and an aromatic ring in this compound allows for various intramolecular cyclization reactions, providing pathways to complex polycyclic structures.

Intramolecular cyclization can be initiated by various means, including acid catalysis or transition-metal catalysis.

Acid-Catalyzed Cyclization (Friedel-Crafts Type) : In the presence of a strong acid, the allyl group can be protonated to form a secondary carbocation. This electrophilic center can then be attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (a Friedel-Crafts alkylation). This reaction would likely lead to the formation of a six-membered ring, resulting in a tetrahydronaphthalene derivative.

Transition-Metal-Catalyzed Cyclization : Transition metals, particularly palladium, are widely used to catalyze intramolecular reactions. For a molecule like this compound, a palladium catalyst could facilitate an intramolecular Heck-type reaction, where the C-H bond of the aromatic ring adds across the double bond of the allyl group. Depending on the specific catalyst system and reaction conditions, various fused or bridged ring systems could be synthesized. Gold-catalyzed cyclizations of similar enyne systems are also well-documented, proceeding through a carbene intermediate. These methods offer a powerful strategy for constructing complex carbocyclic frameworks from relatively simple precursors.

Aza-Cope Rearrangements and Related Allylic Rearrangements

The chemical reactivity of 2-allylbenzyl alcohol extends to its participation as a precursor in significant nitrogen-involved -sigmatropic shifts, notably the aza-Cope rearrangement and its variants. While the alcohol itself does not directly undergo this rearrangement, it serves as a versatile starting material for the synthesis of the necessary nitrogen-containing 1,5-diene substrates.

The aza-Cope rearrangement is a heteroatomic variant of the Cope rearrangement, involving a nitrogen atom within the rearranging 1,5-diene framework. These reactions are powerful tools in organic synthesis for constructing complex nitrogen-containing molecules, often with high stereocontrol. The general classification is based on the position of the nitrogen atom in the hexadiene chain (1-aza, 2-aza, or 3-aza). The 2-aza-Cope rearrangement is particularly common and synthetically useful.

A key related transformation that directly utilizes allylic alcohols like 2-allylbenzyl alcohol is the Overman rearrangement. This reaction converts an allylic alcohol into an allylic amine via the -sigmatropic rearrangement of an intermediate allylic trichloroacetimidate. The process is driven by the formation of a stable amide bond, rendering the reaction essentially irreversible.

Mechanism and Transformation from 2-Allylbenzyl Alcohol

The pathway from 2-allylbenzyl alcohol to a rearranged product via an aza-Cope type mechanism typically involves two primary steps:

Formation of the Allylic Trichloroacetimidate: 2-Allylbenzyl alcohol is first treated with a base (e.g., DBU) to form an alkoxide. This alkoxide then reacts with trichloroacetonitrile (B146778) to generate the corresponding allylic trichloroacetimidate. This step is crucial as it installs the nitrogen atom and sets up the required 1,5-diene system for the subsequent rearrangement.

-Sigmatropic Rearrangement (Overman Rearrangement): The allylic trichloroacetimidate, upon heating or catalysis, undergoes a concerted, suprafacial -sigmatropic rearrangement. The reaction is believed to proceed through a highly ordered, chair-like six-membered transition state, which accounts for the high degree of stereoselectivity often observed. This rearrangement results in a 1,3-transposition of the alcohol and nitrogen functionalities, yielding an allylic trichloroacetamide. This amide can then be hydrolyzed under basic conditions to furnish the corresponding primary allylic amine.

Catalysis and Reaction Conditions

While the Overman rearrangement can be induced thermally, it can also be catalyzed by transition metals such as palladium(II) or mercury(II), often allowing the reaction to proceed under milder conditions. More broadly, cationic 2-aza-Cope rearrangements can be promoted by acids. For instance, the condensation of an aldehyde with a homoallylic amine in the presence of a chiral Brønsted acid, such as a phosphoric acid derivative, can generate an iminium ion that undergoes an enantioselective 2-aza-Cope rearrangement to form chiral homoallylic amines. Research has also demonstrated the use of Lewis acids like iron(III) chloride (FeCl₃) to catalyze the 2-aza-Cope rearrangement of in situ-generated aldimines, providing a direct route to α-substituted homoallylamines.

Research Findings and Stereoselectivity

Research by Johnson and coworkers in 2015 explored the dynamic kinetic resolution of α-stereogenic-β-formyl amides through an asymmetric 2-aza-Cope rearrangement catalyzed by a chiral phosphoric acid. While not using 2-allylbenzyl alcohol directly, their findings on substrates with benzyl groups at the α-position offer significant insight into how the 2-allylbenzyl framework would behave in such a reaction. The presence of a benzyl group led to products with high diastereomeric and enantiomeric ratios, highlighting the excellent stereocontrol achievable.

The tables below summarize key findings from this study, demonstrating the influence of the α-substituent and the amide moiety on the reaction's efficiency and stereoselectivity.

These results demonstrate that α-benzyl substituents, structurally analogous to the core of a 2-allylbenzyl-derived substrate, are well-tolerated and lead to excellent levels of diastereo- and enantioselectivity. The reaction consistently favors the syn diastereomer. Furthermore, the nature of the amine that forms the amide has a minimal effect on the stereochemical outcome, showcasing the robustness of the rearrangement.

Derivatization and Functionalization Studies of 2 Allylbenzylalcohol

Strategic Derivatization for Enhanced Reactivity

The derivatization of 2-Allylbenzyl alcohol is a critical strategy for modulating its reactivity and enabling a broader scope of chemical transformations. The inherent functionalities of the molecule—the hydroxyl group and the allyl group—can be selectively targeted to introduce new reactive sites or to protect existing ones, thereby guiding subsequent reactions towards desired outcomes.

One of the primary goals of derivatization is to enhance the electrophilicity or nucleophilicity of the molecule. For instance, conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate, significantly increases its susceptibility to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the benzylic position.

Furthermore, the allyl group presents a rich platform for functionalization. Palladium-catalyzed reactions, for example, can be employed for the cross-coupling of the allyl group with various partners. The development of directing groups that can be temporarily installed on the molecule allows for site-selective C-H functionalization, a powerful tool for creating complex molecular architectures from simple precursors. For instance, a 2-cyanobenzyl alcohol can act as a directing group to facilitate meta-olefination.

Decarboxylative coupling reactions represent another innovative approach where carboxylic acid derivatives are used to generate organometallic intermediates that can then be coupled with other molecules. This method offers the advantage of using readily available starting materials and generating carbon dioxide as the only stoichiometric byproduct.

The reactivity of 2-Allylbenzyl alcohol can also be harnessed in rearrangement reactions. The -Wittig rearrangement of allyl benzyl (B1604629) ethers, for example, can be achieved with high enantioselectivity using chiral ligands, leading to the synthesis of valuable homoallylic alcohols.

Recent advancements in catalysis have also opened up new avenues for the functionalization of allylic alcohols. For instance, rhodium(II) carbenes have been used to achieve highly site-selective functionalization of less activated allylic C-H bonds. Additionally, nickel-catalyzed cross-electrophile arylation of benzyl alcohols provides a direct method for the construction of diarylmethanes.

The following table summarizes key derivatization strategies and their impact on the reactivity of 2-Allylbenzyl alcohol:

| Derivatization Strategy | Reagents/Catalysts | Resulting Transformation | Enhanced Reactivity |

| Tosylation/Mesylation | TsCl/MsCl, Pyridine | Conversion of -OH to -OTs/-OMs | Increased electrophilicity at the benzylic carbon |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, coupling partner | C-C or C-heteroatom bond formation at the allyl group | Versatile functionalization of the allyl moiety |

| Directed C-H Functionalization | Directing group, transition metal catalyst | Site-selective bond formation | Precise modification of the aromatic ring or side chain |

| -Wittig Rearrangement | Chiral bis(oxazoline) ligand | Formation of homoallylic alcohols | Enantioselective synthesis of chiral building blocks |

| Rhodium-Catalyzed C-H Functionalization | Rh₂(S-NTTL)₄ | Functionalization of allylic C-H bonds | Access to previously hard-to-reach positions |

| Nickel-Catalyzed Arylation | Ni catalyst, aryl electrophile | Formation of diarylmethanes | Direct C-C bond formation from the alcohol |

These examples underscore the power of strategic derivatization to unlock the synthetic potential of 2-Allylbenzyl alcohol, transforming it into a versatile building block for the synthesis of complex organic molecules.

Derivatization for Analytical Method Development

The accurate and sensitive detection of 2-Allylbenzyl alcohol in various matrices often necessitates derivatization to enhance its analytical properties. This is particularly crucial for chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Silyl (B83357) Derivatization for Chromatographic Analysis (GC/MS)

Gas chromatography is a powerful technique for separating volatile compounds. However, 2-Allylbenzyl alcohol, with its polar hydroxyl group, can exhibit poor peak shape and thermal instability in the GC inlet and column. Silyl derivatization is a widely employed strategy to overcome these limitations. This process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

The most common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). The reaction is typically fast and quantitative. The resulting TMS ether of 2-Allylbenzyl alcohol is more volatile, less polar, and more thermally stable than the parent alcohol. This leads to improved chromatographic performance, characterized by sharper peaks, reduced tailing, and better resolution from other components in a mixture.

The choice of silylating reagent and reaction conditions can be optimized for specific applications. For instance, the addition of a catalyst like TMCS to BSTFA can accelerate the derivatization of sterically hindered alcohols. The reaction is often carried out in an aprotic solvent.

The benefits of silyl derivatization for GC/MS analysis of 2-Allylbenzyl alcohol are summarized in the following table:

| Parameter | Before Derivatization | After Silyl Derivatization |

| Volatility | Low | High |

| Polarity | High | Low |

| Thermal Stability | Moderate | High |

| GC Peak Shape | Broad, Tailing | Sharp, Symmetrical |

| Sensitivity | Lower | Higher |

The mass spectrum of the TMS derivative also provides characteristic fragmentation patterns that can aid in structural confirmation and quantification. The use of isotopically labeled silylating reagents, such as d18-BSTFA, can be employed for quantitative analysis using isotope dilution mass spectrometry, providing high accuracy and precision.

Strategies for Improved Detection in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of a wide range of compounds, including alcohols. While 2-Allylbenzyl alcohol can be analyzed directly by LC-MS/MS, derivatization can be employed to enhance its ionization efficiency and improve the limits of detection.

Strategies for improving the LC-MS/MS detection of 2-Allylbenzyl alcohol often focus on introducing a functional group that is readily ionizable under typical electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) conditions. This can involve derivatization of the hydroxyl group to introduce a permanently charged moiety or a group that is easily protonated or deprotonated.

For example, derivatization with a reagent containing a quaternary ammonium (B1175870) group would result in a positively charged derivative that can be detected with high sensitivity in positive ion mode ESI. Alternatively, derivatization with a reagent containing a sulfonic acid group would yield a negatively charged derivative suitable for negative ion mode detection.

The choice of derivatization strategy depends on several factors, including the nature of the sample matrix, the desired sensitivity, and the availability of suitable reagents. Method development involves optimizing the derivatization reaction conditions (e.g., reagent concentration, reaction time, and temperature) and the LC-MS/MS parameters (e.g., mobile phase composition, ionization source settings, and collision energy).

In some cases, instead of derivatization, the focus might be on minimizing matrix effects, which can suppress the ionization of the analyte. This can be achieved through effective sample preparation techniques, such as solid-phase extraction or liquid-liquid extraction, or by using an isotopically labeled internal standard to compensate for signal variations.

Minimizing Unnecessary Derivatization: A Green Chemistry Perspective

From a green chemistry standpoint, the ideal chemical process minimizes waste and the use of hazardous substances. While derivatization is often a necessary tool in chemical synthesis and analysis, it introduces additional steps, consumes reagents, and generates byproducts. Therefore, a key principle of green chemistry is to avoid unnecessary derivatization whenever possible.

The development of analytical methods that can directly analyze 2-Allylbenzyl alcohol without derivatization is a significant step towards greener analytical chemistry. Advances in LC-MS/MS technology, for instance, have enabled the direct detection of many polar compounds, including alcohols, at very low concentrations. This eliminates the need for derivatization reagents and the associated solvents and waste.

In synthetic chemistry, the concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is paramount. Derivatization steps often have low atom economy as they involve the use of protecting groups that are later removed. The development of catalytic reactions that can selectively functionalize a specific position in a molecule without the need for protecting groups is a major goal of green chemistry.

For example, the use of iron catalysts for the etherification of benzyl alcohols in green solvents like propylene (B89431) carbonate represents a more environmentally friendly approach compared to traditional methods that use stoichiometric reagents and hazardous solvents. Similarly, decarboxylative coupling reactions offer a green alternative by using carboxylic acids as starting materials and producing only carbon dioxide as a byproduct.

The following table highlights the green chemistry perspective on derivatization:

| Aspect | Traditional Approach | Green Chemistry Approach |

| Synthesis | Use of protecting groups, multi-step derivatization | Catalytic C-H functionalization, atom-economical reactions |

| Analysis | Routine derivatization for GC/MS | Direct analysis by advanced LC-MS/MS |

| Solvents | Use of hazardous organic solvents | Use of greener solvents (e.g., water, propylene carbonate) or solvent-free conditions |

| Waste | Generation of byproducts from derivatization and deprotection steps | Minimization of waste through catalytic cycles and high atom economy |

By embracing the principles of green chemistry, researchers are continuously seeking innovative ways to study and utilize 2-Allylbenzyl alcohol with minimal environmental impact. This includes the development of more efficient catalytic systems, the use of renewable feedstocks, and the design of analytical methods that are both sensitive and sustainable.

Catalytic Transformations in 2 Allylbenzylalcohol Chemistry

Transition Metal Catalysis for Alkene Functionalization

Transition metals, particularly palladium, have been instrumental in the development of novel catalytic reactions involving the alkene moiety of 2-allylbenzyl alcohol. These methods often provide high levels of chemo-, regio-, and stereoselectivity.

Palladium-Catalyzed Nucleopalladation and Stereochemical Control

Palladium(II)-catalyzed reactions represent a cornerstone of alkene functionalization. The key step in many of these transformations is the nucleopalladation of the alkene, where a nucleophile and the palladium catalyst add across the double bond. The stereochemical outcome of this step, whether it proceeds via syn- or anti-addition, is highly dependent on the nature of the nucleophile, the ligands on the palladium center, and the reaction conditions.

In the context of 2-allylbenzyl alcohol, the intramolecular nucleopalladation initiated by the hydroxyl group is a common strategy. This oxypalladation can proceed through two main stereochemical pathways: cis-oxypalladation, where the alcohol and the palladium add to the same face of the alkene, and trans-oxypalladation, where they add to opposite faces. The choice between these pathways can often be controlled by the selection of ligands on the palladium catalyst. For instance, monodentate phosphine (B1218219) ligands have been shown to favor cis-oxypalladation, while chelating phosphine ligands can promote trans-oxypalladation.

Recent advancements have also demonstrated the stereospecific cross-coupling of enantioenriched allylic alcohols with boronic acids, catalyzed by a palladium complex. This reaction proceeds with an inversion of configuration at the allylic carbon, providing a reliable method for the synthesis of chiral alkenes with high enantiomeric excess.

Asymmetric Catalysis in Alkenyl C(sp²)–H Functionalization

The direct functionalization of C(sp²)–H bonds is a powerful and atom-economical strategy for the synthesis of complex molecules. In recent years, significant progress has been made in the transition-metal-catalyzed asymmetric functionalization of alkenyl C(sp²)–H bonds, including those present in derivatives of 2-allylbenzyl alcohol.

These reactions often utilize a directing group to position the metal catalyst in proximity to the target C–H bond, enabling its selective activation. Chiral ligands on the transition metal are then used to induce enantioselectivity in the subsequent bond-forming step. Palladium catalysis has been particularly successful in this area, with a variety of chiral ligands being developed to control the stereochemical outcome.

For example, the use of chiral phosphoramidite (B1245037) ligands in palladium-catalyzed intramolecular C(sp²)–H alkenylation has been shown to create quaternary stereocenters with high enantioselectivity. This approach has been applied to the synthesis of various bioactive scaffolds. The mechanism of these reactions typically involves a concerted metalation-deprotonation (CMD) step, where the C–H bond is broken and a new metal-carbon bond is formed in a single, stereocontrolled step.

The development of these asymmetric catalytic methods has significantly expanded the synthetic utility of 2-allylbenzyl alcohol and related compounds, providing access to a wide range of chiral molecules that were previously difficult to synthesize.

Organocatalysis and Biocatalysis Approaches

Beyond transition metal catalysis, organocatalysis and biocatalysis have emerged as powerful and often complementary strategies for the transformation of 2-allylbenzyl alcohol and its derivatives. These methods offer the advantages of being metal-free, often proceeding under mild reaction conditions, and exhibiting high levels of stereoselectivity.

Organocatalysis, which utilizes small organic molecules as catalysts, has been successfully applied to a variety of reactions involving allylic alcohols. For instance, chiral aminocatalysts have been used to promote the enantioselective epoxidation of the alkene in enone systems, which can then undergo a Wharton-type reaction to yield chiral allylic alcohols. This one-pot sequence allows for the creation of stereogenic centers with excellent enantiomeric and diastereomeric control.

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers unparalleled selectivity and efficiency. Enzymes such as alcohol dehydrogenases (ADHs) and alcohol oxidases (AOXs) can be used for the selective oxidation of alcohols to aldehydes. While specific applications to 2-allylbenzyl alcohol are not extensively detailed in the provided context, the general principles of biocatalysis are highly relevant. For example, a chemoenzymatic cascade combining a Wittig reaction, an organocatalytic asymmetric conjugate addition, and a ketoreductase-mediated reduction has been developed for the synthesis of chiral nitro alcohols. This highlights the potential for combining the strengths of different catalytic systems to achieve complex transformations.

Novel Catalytic Systems

The quest for more efficient, selective, and sustainable catalytic methods has led to the exploration of novel catalytic systems, including covalent organic frameworks (COFs) and single-atom catalysts.

Covalent Organic Frameworks (COFs) in Catalysis

Covalent organic frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. These properties make them attractive platforms for heterogeneous catalysis. COFs can be designed with specific functionalities within their pores, allowing for the creation of tailored catalytic environments.

While direct applications of COFs in the catalysis of 2-allylbenzyl alcohol are not explicitly mentioned, the potential is significant. For example, COFs have been used as photocatalysts for the oxidation of benzyl (B1604629) alcohol derivatives in tandem with Knoevenagel condensation reactions. Porphyrin-based COFs, in particular, have shown outstanding performance in these transformations under visible light irradiation, operating without the need for metal additives. Furthermore, COFs can be functionalized with metal catalysts, such as palladium, to create highly active and reusable heterogeneous catalysts for cross-coupling reactions.

The tunable nature of COFs, including their pore size and chemical functionality, offers exciting possibilities for developing highly selective catalysts for the transformations of 2-allylbenzyl alcohol.

Single-Atom Catalysts and Dynamic Coordination

Single-atom catalysts (SACs) represent the ultimate in catalyst efficiency, with individual metal atoms dispersed on a support material. This arrangement maximizes the availability of active sites and can lead to unique catalytic properties. The coordination environment of the single atoms plays a crucial role in their catalytic activity and can be dynamically altered during the reaction.

For instance, single-atom cobalt catalysts supported on carbon nitride have been shown to exhibit asymmetric coordination, which enhances charge dynamics and creates reactive hot spots for photocatalytic reactions. This dynamic coordination can lead to improved catalytic efficiency and stability. Similarly, the coordination of single transition metal atoms on MoS₂ can be dynamically transformed during the oxygen evolution reaction, leading to enhanced catalytic activity.

In the context of palladium catalysis, single-atom Pd catalysts on reducible supports like CeO₂ have demonstrated exceptional activity in cross-coupling reactions. These catalysts can adapt their coordination environment to facilitate the catalytic cycle, bypassing high-energy intermediates. The application of such advanced catalytic systems to the transformations of 2-allylbenzyl alcohol could lead to significant improvements in efficiency and selectivity.

Photoredox Catalysis and Light-Mediated Transformations

The application of photoredox catalysis and other light-mediated transformations in organic synthesis has grown significantly, offering mild and efficient pathways to various chemical structures. These methods utilize visible light to initiate chemical reactions, often involving the generation of highly reactive radical intermediates under ambient conditions. While specific studies focusing exclusively on 2-allylbenzyl alcohol are not extensively detailed in the surveyed literature, the reactivity of benzylic alcohols and allylic systems in photocatalytic reactions provides a strong basis for predicting their behavior.

Light-induced reactions can be broadly categorized, including those that are photocatalyzed and those that occur via direct photoexcitation or the formation of an electron-donor-acceptor (EDA) complex. In the context of benzylic alcohols, visible-light photoredox catalysis has been successfully employed for deoxygenation reactions. This process typically involves the activation of the alcohol, for example, by converting it into a benzoate (B1203000) derivative, which can then undergo a reductive cleavage upon irradiation with blue light in the presence of a suitable photocatalyst like an iridium complex. For a substrate like 2-allylbenzyl alcohol, this would lead to the formation of 2-allyltoluene.

Furthermore, organic photoredox catalysts have been used to generate alkyl radicals from benzylic alcohols through a unimolecular proton-coupled electron transfer (PCET) process. This method is particularly effective for alcohols with electron-rich aromatic rings and proceeds without the need for a Brønsted base, highlighting the potential for streamlined radical generation from 2-allylbenzyl alcohol for subsequent C-C bond-forming reactions.

Light-induced intramolecular cyclization represents another significant transformation. For molecules containing both an alcohol and an alkene, such as 2-allylbenzyl alcohol, photochemical intramolecular [2+2] cycloaddition is a plausible pathway, leading to the formation of bicyclic structures. These reactions are often facilitated by a photosensitizer that transfers energy to the alkene, initiating the cyclization. The specific regio- and stereochemical outcomes of such cyclizations are influenced by the structure of the substrate and the reaction conditions.

The table below summarizes potential light-mediated transformations applicable to 2-allylbenzyl alcohol based on established reactivity patterns of similar compounds.

| Transformation | General Method | Potential Product from 2-Allylbenzyl alcohol | Catalyst/Conditions |

| Deoxygenation | Visible-light photoredox catalysis of the corresponding benzoate ester. | 2-Allyltoluene | Ir(ppy)2(dtb-bpy), Hünig's base, blue light. |

| Amidation | Visible-light photoredox catalysis with an amine hydrochloride salt. | 2-Allyl-N-alkylbenzamide | Ru(bpy)3Cl2, CaCO3, t-BuOOH, blue light. |

| Intramolecular Cyclization | Photochemical [2+2] cycloaddition. | A cyclobutane-fused dihydropyran derivative | Photosensitizer, light irradiation |

Catalyst Design and Mechanistic Insights in Catalytic Cycles

The design of catalysts and a thorough understanding of the mechanistic pathways are crucial for the development of efficient and selective catalytic transformations involving 2-allylbenzyl alcohol. In the realm of photoredox catalysis, the choice of photocatalyst is paramount as its electrochemical properties must be matched to the substrates.

For the deoxygenation of benzylic alcohols, iridium-based photocatalysts such as Ir(ppy)2(dtb-bpy) have proven superior to ruthenium-based catalysts like Ru(bpy)3Cl2. This is attributed to the higher reduction potential of the iridium complex, which facilitates the single-electron transfer (SET) to the activated alcohol substrate. The general mechanism for such a photoredox deoxygenation is initiated by the photoexcitation of the catalyst. The excited catalyst then reduces the benzoate ester of the alcohol, leading to the formation of a radical anion. This intermediate subsequently fragments to release a benzylic radical and a carboxylate anion. The benzylic radical is then reduced to a carbanion by the reduced form of the photocatalyst, and subsequent protonation yields the final deoxygenated product. The catalytic cycle is completed by the oxidation of a sacrificial electron donor, such as Hünig's base.

In the case of photocatalytic amidation of benzylic alcohols, a ruthenium-based photocatalyst is often employed. The proposed mechanism involves the photoexcitation of the Ru(II) complex, which then undergoes an SET with tert-butyl hydroperoxide to generate a tert-butoxy (B1229062) radical. This radical abstracts a hydrogen atom from the hemiaminal formed in situ from the alcohol and amine, creating a carbon-centered radical. Deprotonation and subsequent SET to the oxidized Ru(III) species regenerates the Ru(II) catalyst and forms the amide product.

For light-induced intramolecular cycloadditions, the catalyst is typically a photosensitizer that operates via an energy transfer mechanism rather than an electron transfer process. The sensitizer (B1316253) absorbs light and transfers the energy to the alkene moiety of the substrate, promoting it to an excited triplet state. This triplet diradical can then undergo intramolecular [2+2] cycloaddition to form the cyclobutane (B1203170) ring. The design of the sensitizer is critical to ensure efficient energy transfer to the specific alkene in the substrate.

The table below outlines key mechanistic steps for these catalytic transformations.

| Transformation | Catalyst Type | Key Mechanistic Steps |

| Photoredox Deoxygenation | Iridium-based photocatalyst | 1. Photoexcitation of Ir(III) catalyst. 2. Single Electron Transfer (SET) to the activated alcohol. 3. Fragmentation to a benzylic radical. 4. Reduction of the radical and protonation. 5. Regeneration of the catalyst by a sacrificial donor. |

| Photoredox Amidation | Ruthenium-based photocatalyst | 1. Photoexcitation of Ru(II) catalyst. 2. SET with an oxidant to generate a reactive radical. 3. Hydrogen Atom Transfer (HAT) from the in-situ formed hemiaminal. 4. SET from the resulting radical to Ru(III) to form the product and regenerate the catalyst. |

| Intramolecular [2+2] Cycloaddition | Organic Photosensitizer | 1. Photoexcitation of the sensitizer. 2. Triplet-triplet energy transfer to the alkene moiety. 3. Formation of a triplet diradical intermediate. 4. Intramolecular cyclization to form the cyclobutane product. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 2-Allylbenzyl alcohol, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm its structure.

High-Resolution NMR for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Allylbenzyl alcohol displays characteristic signals that correspond to the aromatic, allylic, and benzylic protons. Protons on the carbon adjacent to the alcohol's oxygen typically appear in the 3.4-4.5 ppm range. The aromatic protons resonate in the downfield region, while the allylic and benzylic protons appear at distinct chemical shifts, often exhibiting complex splitting patterns due to spin-spin coupling. The hydroxyl proton signal can vary in its chemical shift depending on concentration, solvent, and temperature and often appears as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will show distinct signals for the aromatic carbons, the allylic carbons (CH₂=CH-), the benzylic carbon (-CH₂OH), and the carbon bearing the hydroxyl group. The chemical shifts of these carbons are indicative of their electronic environment. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Allylbenzyl alcohol Predicted data based on spectroscopic principles.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzylic CH₂ | ~4.6 | ~63 |

| Allylic CH₂ | ~3.4 | ~38 |

| Vinylic CH | ~6.0 | ~137 |

| Vinylic CH₂ | ~5.1 | ~116 |

| Aromatic CH | ~7.2-7.4 | ~127-138 |

| Aromatic C (quaternary) | - | ~135, ~140 |

| Hydroxyl OH | Variable | - |

2D NMR Techniques for Connectivity and Conformation

Two-dimensional NMR techniques are instrumental in establishing the precise connectivity of atoms within the 2-Allylbenzyl alcohol molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the spin systems of the allyl group and for connecting the benzylic protons to the aromatic ring protons. Off-diagonal cross-peaks in the COSY spectrum indicate which protons are J-coupled.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for unambiguous assignment of both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying the connectivity between the allyl group and the benzyl (B1604629) ring, and between the benzylic alcohol moiety and the ring. For instance, correlations would be expected between the benzylic protons and the aromatic carbons, and between the allylic protons and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. For 2-Allylbenzyl alcohol (C₁₀H₁₂O), the calculated exact mass is 148.0888 Da. HRMS analysis, typically using techniques like electrospray ionization (ESI), would confirm this exact mass, thereby verifying the elemental formula of the compound.

Table 2: HRMS Data for 2-Allylbenzyl alcohol

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O |

| Calculated Exact Mass | 148.0888 Da |

| Ionization Technique | Electrospray Ionization (ESI) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion or a protonated/deprotonated version of 2-Allylbenzyl alcohol) and analysis of the resulting fragment ions. This provides valuable information about the structure of the molecule.

The fragmentation of alcohols in a mass spectrometer typically proceeds through characteristic pathways such as alpha-cleavage and dehydration. For 2-Allylbenzyl alcohol, the following fragmentation patterns would be expected:

Alpha-Cleavage: Cleavage of the C-C bond between the aromatic ring and the benzylic carbon would be a likely fragmentation pathway.

Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols.

Loss of the Allyl Group: Cleavage of the bond connecting the allyl group to the aromatic ring would result in a fragment corresponding to the loss of C₃H₅ (41 Da).

Rearrangements: Aromatic systems can undergo complex rearrangements, leading to characteristic fragment ions. For example, the fragmentation of benzyl alcohol itself shows prominent peaks at m/z 108 (M⁺), 107 (M-H)⁺, 91 (tropylium ion), and 79.

The fragmentation of deprotonated hydroxybenzyl alcohol isomers has been studied, revealing that the ortho-isomer displays unique fragmentation patterns, such as the elimination of a dihydrogen molecule. Similar ortho-effects could influence the fragmentation of the 2-allylbenzyl alcohol anion.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of 2-Allylbenzylalcohol. These vibrations are unique to the molecule's structure and the types of chemical bonds present, offering a "fingerprint" for identification and characterization.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the functional groups within a molecule. For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, a change in polarizability is required. In this compound, key functional groups can be identified by their characteristic vibrational frequencies.

The presence of the hydroxyl (-OH) group is typically indicated by a broad, strong absorption band in the IR spectrum, usually in the range of 3200-3600 cm⁻¹. The C-O stretching vibration associated with the alcohol appears in the fingerprint region, which can sometimes be complex to interpret. The allyl group introduces characteristic vibrations for the C=C double bond and =C-H bonds. The C=C stretching vibration is expected to appear in the 1680-1640 cm⁻¹ region. The aromatic ring exhibits C-C stretching vibrations within the 1600-1450 cm⁻¹ range.

The unique pattern of absorption and scattering bands in the IR and Raman spectra, respectively, constitutes the molecular fingerprint of this compound. This fingerprint is a unique combination of all the vibrational modes of the molecule and is invaluable for confirming its identity when compared to a reference spectrum.

Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Allyl Group | =C-H Stretch | 3100-3000 |

| Methylene (B1212753) (-CH₂) | C-H Stretch | 2960-2850 |

| Allyl Group | C=C Stretch | 1680-1640 |

| Aromatic Ring | C-C Stretch | 1600-1450 |

| Alcohol | C-O Stretch | 1260-1000 |

| Aromatic Ring | C-H Bend (out-of-plane) | 900-675 |

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.

In situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions involving this compound. By tracking changes in the intensity and position of characteristic vibrational bands, researchers can gain insights into reaction kinetics, mechanisms, and the formation of intermediates. For instance, during an oxidation reaction of this compound to 2-allylbenzaldehyde, one would expect to see the disappearance of the broad O-H stretching band and the appearance of a strong C=O stretching band characteristic of the aldehyde, typically around 1700 cm⁻¹. Similarly, in reactions involving the allyl group, such as hydrogenation, the disappearance of the C=C stretching vibration would be a key indicator of the reaction's progress. This continuous monitoring provides a dynamic view of the chemical transformation as it occurs.

Identification of Functional Groups and Molecular Fingerprints

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence techniques, provides information about the electronic structure of this compound. These methods involve the excitation of electrons from lower to higher energy orbitals upon absorption of light.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* electronic transitions within the benzene (B151609) ring. The presence of the allyl and hydroxymethyl substituents on the benzene ring can influence the position and intensity of these absorption maxima (λmax). While the allyl group is not directly conjugated with the benzene ring, its electronic effects can subtly modify the electronic transitions of the aromatic system.

The primary electronic transitions in the benzene ring are often observed in the UV region. The introduction of substituents can cause a shift in these absorption bands to longer wavelengths (a bathochromic or red shift) and an increase in their intensity (a hyperchromic effect). For instance, the presence of an auxochrome like the hydroxyl group can influence the absorption characteristics. The electronic spectrum of this compound would be characterized by these transitions, providing insight into the electronic environment of the chromophore, which in this case is the substituted benzene ring. Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can provide further information about the molecule's electronic structure and its interactions with the environment, although simple benzyl alcohol derivatives are not typically strongly fluorescent.

Advanced Spectroscopic Techniques for Complex Systems

For more intricate structural analysis, particularly in complex environments or for obtaining higher resolution data, advanced spectroscopic techniques are employed.

Synchrotron radiation is an extremely bright and tunable source of X-rays that has broad applications in the structural analysis of materials. For a molecule like this compound, synchrotron-based techniques such as X-ray diffraction (XRD) on a crystalline sample could provide a highly detailed three-dimensional structure, revealing precise bond lengths and angles.

Furthermore, techniques like X-ray Absorption Spectroscopy (XAS) can be used to probe the local atomic environment around a specific element. While primarily used for heavier elements, advancements in soft X-ray techniques at synchrotrons could potentially provide information about the environment of the oxygen atom in this compound. The high intensity of synchrotron radiation also allows for the study of very small samples or dilute systems.

Advanced Spectroscopic Methods for Studying Chemical Dynamics